Agastinol

Description

Contextualization within Natural Product Research

Natural product research involves the exploration of biological sources, primarily plants, microorganisms, and marine organisms, for the discovery of novel chemical compounds with potential biological activities. These compounds, often referred to as natural products or specialized metabolites, have historically served as a significant source of therapeutic agents and research tools. Agastinol fits within this context as a compound isolated from a plant source, specifically the Agastache genus nih.govresearchgate.net. The investigation of natural products like this compound contributes to the ever-expanding library of known chemical structures and their associated biological properties, providing leads for various applications.

Significance of this compound in Phytochemical Studies

Phytochemistry is the study of chemicals derived from plants. This compound's significance in phytochemical studies stems from its presence in Agastache rugosa and Agastache foeniculum, species known for their traditional uses and rich phytochemical profiles researchgate.netmdpi.commu-varna.bg. Agastache species are characterized by the presence of various compound classes, including flavonoids, phenylpropanoids, terpenoids, and lignans (B1203133) nih.govmdpi.comresearchgate.net. This compound is noted as a unique lignan (B3055560) isolated from the whole plant of Agastache rugosa nih.govmdpi.comacs.org. Its isolation and structural elucidation contribute to the detailed phytochemical understanding of these plants, providing insights into the chemical basis of their properties.

Overview of Research Trajectories for Lignan Compounds

Lignans represent a class of natural products derived from the oxidative coupling of two phenylpropane units mdpi.comnih.govulpgc.es. This structural characteristic places this compound within the broader family of lignans. Research into lignan compounds generally follows several trajectories. These include the identification of new lignans from various plant sources, the elucidation of their chemical structures, and the investigation of their biological activities mdpi.comrsc.org. Studies also focus on the biosynthesis of lignans in plants and the development of synthetic routes to access these compounds or their derivatives mdpi.comscripps.edu. The diverse structural patterns within the lignan class, including furan, furofuran, dibenzylbutane, dibenzylbutyrolactone, and more, contribute to a wide range of observed biological properties, such as antioxidant, antitumor, anti-inflammatory, and antiviral effects mdpi.comrsc.org. Research on this compound aligns with these trajectories, focusing on its isolation, structural characterization, and evaluation of its biological effects acs.orgacs.org.

Research findings related to this compound's biological activity, specifically its inhibition of etoposide-induced apoptosis in U937 cells, have been reported acs.orgacs.orgnih.gov. This type of research exemplifies a key trajectory in lignan studies: the investigation of their potential biological applications.

Here is a summary of some key information regarding this compound:

| Property | Value | Source |

| Molecular Formula | C₂₇H₂₈O₈ | nih.govnaturalproducts.net |

| Molecular Weight | 480.5 g/mol | nih.gov |

| Source Plant | Agastache rugosa, Agastache foeniculum | nih.govmdpi.commu-varna.bg |

| Compound Class | Lignan | nih.govresearchgate.netacs.org |

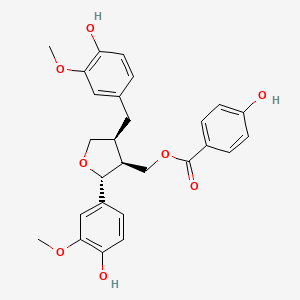

| Structure | (8S,7'R,8'S)-4-hydroxybenzoic acid 4-(4-hydroxy-3-methoxybenzyl)-2-(4-hydroxy-3-methoxyphenyl)tetrahydrofuran-3-ylmethyl ester | acs.orgnih.govnaturalproducts.net |

Further detailed research findings on this compound's specific activities, such as its IC₅₀ values in certain assays, contribute to the understanding of its biological potential within the context of lignan research acs.orgacs.org.

Structure

3D Structure

Properties

Molecular Formula |

C27H28O8 |

|---|---|

Molecular Weight |

480.5 g/mol |

IUPAC Name |

[(2R,3S,4S)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl 4-hydroxybenzoate |

InChI |

InChI=1S/C27H28O8/c1-32-24-12-16(3-9-22(24)29)11-19-14-34-26(18-6-10-23(30)25(13-18)33-2)21(19)15-35-27(31)17-4-7-20(28)8-5-17/h3-10,12-13,19,21,26,28-30H,11,14-15H2,1-2H3/t19-,21-,26+/m1/s1 |

InChI Key |

GFXHOKACHHWSQG-KCPMXOJXSA-N |

SMILES |

COC1=C(C=CC(=C1)CC2COC(C2COC(=O)C3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)O |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@@H]2CO[C@H]([C@@H]2COC(=O)C3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)O |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2COC(C2COC(=O)C3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)O |

Synonyms |

(8S,7'R,8'S)-4-hydroxybenzoic acid 4-(4-hydroxy-3-methoxybenzyl)-2-(4-hydroxy-3-methoxyphenyl)tetrahydrofuran-3-ylmethyl ester agastinol |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Agastinol

Botanical Sources and Distribution of Agastinol

The distribution of this compound appears to be relatively specific within the plant kingdom, with the primary source being members of the Agastache genus, which belongs to the mint family, Lamiaceae. wikipedia.org

This compound was first isolated from the whole plant of Agastache rugosa, commonly known as Korean Mint. acs.orgnih.gov This aromatic perennial herb is native to East Asia and is utilized in traditional medicine. researchgate.netgardenia.net The initial investigation that led to the discovery of this compound involved the comprehensive analysis of extracts from A. rugosa, resulting in the identification of two new lignan (B3055560) compounds, one of which was this compound. acs.orgnih.govresearchgate.net Its structure was elucidated as (8S,7'R,8'S)-4-hydroxybenzoic acid 4-(4-hydroxy-3-methoxybenzyl)-2-(4-hydroxy-3-methoxyphenyl)tetrahydrofuran-3-ylmethyl ester. acs.orgnih.govresearchgate.net

While this compound is a known constituent of Agastache rugosa, its presence in other species within the Agastache genus is less documented. mdpi.comnih.gov The genus Agastache comprises approximately 22 species, most of which are native to North America. wikipedia.orgresearchgate.net Phytochemical reviews of the genus often highlight this compound as a unique lignan isolated from A. rugosa. researchgate.netnih.gov Although various species of Agastache are rich in phenolic compounds, flavonoids, and essential oils, current scientific literature primarily associates the occurrence of this compound with Agastache rugosa. mdpi.comnih.gov

| Botanical Source | Family | Common Name | Compound Isolated |

| Agastache rugosa | Lamiaceae | Korean Mint | This compound |

Advanced Extraction and Purification Techniques

The isolation of this compound from plant material necessitates a multi-step process involving initial extraction followed by sophisticated purification methods. These techniques are designed to separate the target compound from a complex mixture of other phytochemicals.

Chromatography is a fundamental technique for the separation and purification of individual compounds from a mixture. youtube.comyoutube.com In the context of isolating this compound, chromatographic methods are indispensable for achieving high purity. The process relies on the differential partitioning of compounds between a stationary phase and a mobile phase. youtube.com

Column chromatography serves as a primary and large-scale purification step in the isolation of natural products like this compound. mdpi.comnih.govresearchgate.net In this technique, a solid stationary phase, such as silica gel, is packed into a column. youtube.com The crude plant extract containing this compound is loaded onto the top of the column. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. youtube.comyoutube.com Compounds within the extract separate based on their differing affinities for the stationary and mobile phases. For the isolation of lignans (B1203133) like this compound, a gradient elution is often employed, where the polarity of the mobile phase is gradually changed to effectively separate compounds with different polarities.

High-Performance Liquid Chromatography (HPLC) is a more advanced and highly efficient chromatographic technique used for the final purification and analysis of compounds like this compound. unirioja.esnih.govnih.gov It operates on the same principles as column chromatography but utilizes high pressure to pass the mobile phase through a column packed with smaller particles, resulting in much higher resolution and speed. ijpsm.com Reversed-phase HPLC (RP-HPLC) is commonly used, where the stationary phase is nonpolar, and a polar mobile phase is employed. researchgate.net This method is crucial for obtaining highly pure this compound and for the quantitative analysis of the compound in various extracts. nih.gov

| Technique | Principle | Application in this compound Isolation |

| Column Chromatography | Separation based on differential adsorption of compounds to a solid stationary phase as a liquid mobile phase passes through. | Initial, large-scale purification of this compound from the crude extract of Agastache rugosa. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation using high pressure to force a mobile phase through a column with a packed stationary phase. | Final purification step to achieve high-purity this compound; also used for quantification and analysis. |

Solvent System Optimization for Enhanced Yields

The efficiency of this compound extraction is critically dependent on the choice of solvent and other extraction parameters. Optimization of the solvent system is a crucial step to maximize the yield and purity of the target compound while minimizing the co-extraction of undesirable substances. Research into the extraction of major compounds from Agastache rugosa has utilized methodologies like the Box-Behnken design to identify the most effective conditions koreascience.kr.

Detailed research findings have demonstrated that a mixture of ethanol and water is a highly effective solvent system for extracting compounds from A. rugosa koreascience.krsemanticscholar.org. One optimization study identified a set of conditions that maximized the yield of seven major compounds from the plant. The optimal parameters were determined to be an ethanol concentration of 60.0%, an extraction temperature of 50°C, and an extraction time of 33.6 minutes koreascience.kr. Under these specific conditions, the extraction yields of the various constituents were quantified, showcasing the effectiveness of the optimized protocol koreascience.kr.

The selection of the solvent is a primary consideration in the optimization process. While various solvents can be used, alcoholic solvents like methanol and ethanol are common choices for extracting phenolic compounds from plants of the Agastache genus mdpi.comnih.gov. Studies on related species such as Agastache foeniculum have shown that methanolic extracts can sometimes provide higher yields of total phenolic and flavonoid content compared to ethanolic extracts, indicating that the choice of alcohol can significantly influence extraction outcomes nih.gov. However, for A. rugosa, aqueous ethanol has been shown to be particularly effective koreascience.krsemanticscholar.org. The polarity of the solvent mixture can be fine-tuned by adjusting the water-to-alcohol ratio to selectively extract compounds of interest like this compound asiapharmaceutics.info.

The table below presents the results from a study focused on optimizing the extraction conditions for major compounds from Agastache rugosa using a response surface methodology approach.

Table 1. Optimized Extraction Conditions and Compound Yields from Agastache rugosa.

| Parameter | Optimal Value |

|---|---|

| Ethanol Concentration | 60.0% |

| Temperature | 50 °C |

| Extraction Time | 33.6 min |

| Compound | Observed Yield (%) |

|---|---|

| Compound 1 (Rosmarinic acid) | 2.169 |

| Compound 2 (Tilianin) | 2.135 |

| Compound 3 (Chlorogenic acid) | 0.697 |

| Compound 4 (Acacetin) | 2.485 |

| Compound 5 (Apigenin) | 0.105 |

| Compound 6 (Kaempferol) | 1.247 |

| Compound 7 (Agastachin) | 0.551 |

Further comparative data on solvent efficiency in the Agastache genus highlights the importance of solvent selection. The following table summarizes the extraction yields for total phenolic and flavonoid content from Agastache foeniculum using different solvents, which provides insight into how solvent choice can impact the extraction of related compounds.

Table 2. Comparison of Extraction Yields from Agastache foeniculum Using Different Solvents.

| Solvent | Extraction Yield (%) | Total Phenolic Content (mg GAE/g) | Total Flavonoid Content (mg QE/g) |

|---|---|---|---|

| Methanol | 11.06 | Higher Concentration | Higher Concentration |

| Ethanol | 7.21 | Lower Concentration | Lower Concentration |

Elucidation of Agastinol S Molecular Architecture and Stereochemistry

Spectroscopic Characterization for Structural Determination

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying the presence of chromophores, which are typically conjugated systems. The UV spectrum of Agastinol was recorded in methanol and exhibited absorption maxima (λmax) that are characteristic of its aromatic rings.

| Solvent | λmax (nm) | log ε |

|---|---|---|

| Methanol | 205 | 4.78 |

| Methanol | 260 | 4.32 |

| Methanol | 280 | 3.91 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound reveals key absorptions that correspond to its structural features.

A broad absorption band is observed in the region of 3400 cm⁻¹, which is indicative of the stretching vibrations of the hydroxyl (-OH) groups present on the phenolic rings. The spectrum also shows a strong absorption at 1685 cm⁻¹, characteristic of the carbonyl (C=O) stretching of the ester functional group. Absorptions around 1605 and 1515 cm⁻¹ are attributed to the C=C stretching vibrations within the aromatic rings. These data provide critical evidence for the presence of the key functional groups that define the this compound molecule.

| Functional Group | Absorption Band (cm-1) | Vibrational Mode |

|---|---|---|

| Hydroxyl (-OH) | 3400 | Stretching |

| Carbonyl (C=O) of Ester | 1685 | Stretching |

| Aromatic C=C | 1605, 1515 | Stretching |

Chiroptical Methods for Stereochemical Assignment

The stereochemistry of a chiral molecule is a critical aspect of its identity and biological function. Chiroptical methods, which rely on the interaction of chiral molecules with polarized light, are essential for determining the absolute configuration of stereocenters.

Optical Rotation Measurement

Optical rotation measures the rotation of the plane of plane-polarized light by a chiral compound in solution. The direction and magnitude of this rotation are characteristic of a specific enantiomer. For this compound, the specific rotation was measured using the sodium D-line at 22 °C in methanol.

The observed negative sign of the specific rotation indicates that this compound is levorotatory, meaning it rotates the plane of polarized light in a counter-clockwise direction. This value is a key piece of data in assigning the absolute configuration of the stereocenters in the molecule.

| Compound | Solvent | Concentration (c, g/100mL) | Temperature (°C) | Wavelength (nm) | Specific Rotation [α]D |

|---|---|---|---|---|---|

| This compound | Methanol | 0.1 | 22 | 589 (Na D-line) | -16 |

Circular Dichroism (CD) Spectroscopy

Crystallographic Analysis for Definitive Structural Confirmation (if applicable)

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule with atomic-level precision. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a detailed model of the molecular structure.

A search of the scientific literature indicates that a single-crystal X-ray crystallographic analysis for this compound has not been reported. Therefore, while spectroscopic methods have provided a robust model of its structure and stereochemistry, definitive confirmation through crystallographic analysis is not available at this time.

Synthetic Approaches to Agastinol and Its Analogues

Total Synthesis Strategies

Total synthesis involves the construction of the target molecule from readily available starting materials through a series of chemical reactions. For lignans (B1203133) like Agastinol, total synthesis routes often focus on building the central tetrahydrofuran (B95107) ring and attaching the aryl substituents with the correct relative and absolute stereochemistry.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a crucial step in planning a total synthesis, involving the hypothetical breaking of bonds in the target molecule to arrive at simpler, commercially available precursors amazonaws.comdeanfrancispress.comdeanfrancispress.com. For this compound, a retrosynthetic strategy would likely involve disconnecting the ester linkage and the bonds forming the tetrahydrofuran ring. This could lead back to fragments such as 4-hydroxybenzoic acid, a tetrahydrofuran precursor with appropriate functional groups, and the guaiacyl-substituted benzyl (B1604629) and phenyl units. Key disconnections would aim to simplify the complex tetrahydrofuran core and its attached substituents.

Multi-step Reaction Pathways

The total synthesis of this compound typically involves multiple steps to construct the lignan (B3055560) scaffold and introduce the necessary functional groups and stereocenters. One reported synthesis of (±)-Agastinol starts from vanillin (B372448) researchgate.netresearchgate.net. This route utilizes a Stobbe condensation to establish the lignan skeleton researchgate.netresearchgate.net. The resulting intermediate is then reduced to afford secoisolariciresinol (B192356) isomers researchgate.netresearchgate.net. Subsequent transformations, including treatment with DDQ and condensation with ferulic acid, lead to the formation of (±)-Agastinol researchgate.netresearchgate.netmolaid.com.

Another approach to synthesizing lignan-related tetrahydrofurans involves acid-catalyzed cyclizations of 2,3-dibenzylidenesuccinates acs.org. While this method has been applied to the synthesis of other lignans like cagayanin and galbulin, similar strategies could be relevant to the construction of the this compound core acs.org.

Semi-Synthesis of this compound Derivatives

Semi-synthesis involves using a naturally occurring compound as a starting material and chemically modifying it to create new derivatives nih.govresearchgate.net. This approach can be advantageous when the natural product is available in sufficient quantities and possesses a core structure that can be readily transformed. While this compound itself is a natural product, semi-synthesis could be employed to create analogues with potentially altered biological activities or improved properties researchgate.netscispace.com.

Semi-synthesis allows for the introduction of various functional groups onto the core structure of a natural product researchgate.net. This can lead to derivatives with enhanced pharmacological properties researchgate.net. For this compound, semi-synthesis could involve modifications to the hydroxyl groups on the phenyl rings, the ester linkage, or the tetrahydrofuran core. Although specific examples of this compound semi-synthesis are not extensively detailed in the provided search results, the general principles of semi-synthesis of natural products and their derivatives are well-established nih.govresearchgate.netnih.gov. This approach offers a route to explore the structure-activity relationships of this compound by creating a library of related compounds scispace.com.

Stobbe Condensation in Lignan Scaffold Construction

The Stobbe condensation is a key reaction in the synthesis of certain lignans, including approaches to this compound researchgate.netresearchgate.net. This reaction involves the condensation of an aldehyde or ketone with a succinic ester in the presence of a base to form an alkylidene succinic acid or related derivatives unacademy.comwikipedia.orgorganicreactions.org. In the context of lignan synthesis, the Stobbe condensation can be used to create the carbon skeleton that, after further transformations, forms the diarylbutane or tetrahydrofuran core of the lignan researchgate.netresearchgate.netumanitoba.ca. For instance, the synthesis of (±)-Agastinol from vanillin utilizes a Stobbe reaction with diethyl succinate (B1194679) to build the lignan framework researchgate.netresearchgate.net.

Stereoselective Transformations (e.g., asymmetric reduction, Sharpless asymmetric dihydroxylation, Mitsunobu reaction)

Controlling stereochemistry is critical in the synthesis of chiral natural products like this compound, which possesses multiple stereocenters acs.org. Stereoselective transformations are employed to introduce chirality with high precision.

Asymmetric Reduction: Asymmetric reduction is used to selectively reduce a prochiral functional group, such as a ketone or alkene, to a chiral center with a preference for one enantiomer researchgate.net. While specific examples of asymmetric reduction directly in this compound synthesis were not prominently found, asymmetric reduction using chiral catalysts is a common strategy in the synthesis of natural products containing chiral alcohol centers researchgate.net.

Sharpless Asymmetric Dihydroxylation (SAD): SAD is a powerful method for the enantioselective synthesis of vicinal diols from olefins mdpi.comencyclopedia.pubalfa-chemistry.comorganic-chemistry.orgnih.gov. This reaction utilizes osmium tetroxide in the presence of chiral ligands, typically derived from cinchona alkaloids mdpi.comencyclopedia.pubalfa-chemistry.comorganic-chemistry.org. SAD has been applied in the total synthesis of various natural products to introduce chiral diol functionalities mdpi.comencyclopedia.pubalfa-chemistry.comnih.gov. Its application in this compound synthesis would depend on the specific synthetic route and the presence of appropriate alkene precursors.

Mitsunobu Reaction: The Mitsunobu reaction is a versatile coupling reaction that can be used to invert the stereochemistry of a secondary alcohol or to form carbon-heteroatom bonds (e.g., C-O, C-N, C-S) with inversion of configuration at the alcohol carbon researchgate.net. This reaction is often used in natural product synthesis to create complex structures and control stereochemistry researchgate.net. A reported stereoselective total synthesis of a neolignan utilized a Mitsunobu reaction as a key step researchgate.net. Depending on the synthetic strategy for this compound, a Mitsunobu reaction could be employed to establish specific linkages or invert stereocenters.

Catalyst Systems and Reaction Conditions

The efficiency and selectivity of synthetic steps in this compound total synthesis are highly dependent on the catalyst systems and reaction conditions employed molaid.comscispace.comd-nb.inforesearchgate.net.

For the Stobbe condensation, basic catalysts such as sodium ethoxide or potassium tert-butoxide are typically used unacademy.comwikipedia.orgorganicreactions.org. The reaction is often carried out with succinic esters, such as diethyl succinate researchgate.netresearchgate.netwikipedia.org.

Stereoselective transformations like SAD require specific chiral ligands, commonly those derived from cinchona alkaloids, in conjunction with an osmium catalyst mdpi.comencyclopedia.pubalfa-chemistry.comorganic-chemistry.org. The reaction conditions, including solvent, temperature, and the presence of co-oxidants, are carefully controlled to achieve high enantioselectivity organic-chemistry.org.

Other reactions in a multi-step synthesis would involve various catalysts and conditions depending on the specific transformation. For example, reductions might utilize hydride reagents or catalytic hydrogenation with specific metal catalysts. Ester formation, as seen in the final step of this compound synthesis, would require coupling reagents or activating agents for the carboxylic acid and alcohol components. The choice of catalyst and conditions is crucial for maximizing yield, selectivity, and minimizing unwanted side reactions.

Chemoenzymatic Synthesis Methodologies

The synthesis of complex natural products, such as lignans like this compound and related diterpenoids found in Agastache species, often presents significant challenges for traditional chemical synthesis due to the need for precise control over stereochemistry and regioselectivity. Chemoenzymatic synthesis, which combines the power of chemical transformations with the high selectivity and efficiency of enzymatic catalysis, offers promising alternative routes to access these intricate molecular structures and their analogues. mdpi.com

While detailed reports specifically outlining the chemoenzymatic synthesis of this compound itself are not extensively documented in the readily available literature, the application of these methodologies to structurally related compounds, including other lignans and labdane (B1241275) diterpenoids, highlights their potential relevance for this compound and its analogues. scispace.comacs.org Chemoenzymatic approaches are increasingly explored for the synthesis of novel derivatives of lignans isolated from Agastache rugosa, the plant source of this compound, suggesting the applicability of such methods in this chemical space. scispace.com

Research into the chemoenzymatic oxidation of labdane diterpenoids, a class of compounds also found in Agastache species, provides insights into the types of enzymatic transformations that could be relevant for introducing specific functional groups into complex cyclic systems. One study describes a strategy employing enzyme library screening, directed evolution, and sequential chemical oxidation to introduce various oxidation states into the labdane core. acs.org This approach leveraged enzymes, including variants of P450BM3, to catalyze specific oxidations, such as hydroxylation at the C3 and C6 positions of sclareolide (B1681565) and sclareol. acs.org Subsequent chemical steps were then used to achieve higher oxidation states or modify the enzymatic products. acs.org

The benefits of employing enzymatic steps in the synthesis of such molecules include their remarkable chemo-, regio-, and stereoselectivity, often operating under mild reaction conditions (temperature, pressure, pH) compared to harsh chemical reagents. mdpi.com This can lead to more efficient and environmentally friendly synthetic routes, reducing the need for protecting groups and minimizing unwanted side reactions. mdpi.com

Examples from the synthesis of related natural product scaffolds demonstrate the power of integrating enzymatic and chemical steps. For instance, specific enzymes have been utilized to catalyze key transformations like hydroxylations or cyclizations that are challenging to achieve selectively through purely chemical means. acs.orgnih.gov Although specific enzymatic reactions for the core structure formation or late-stage functionalization of this compound are not detailed in the search results, the successful application of enzymes in modifying complex terpenoid and other natural product structures suggests a viable avenue for the synthesis of this compound analogues with tailored properties. acs.orgnih.govchemrxiv.org

The development of chemoenzymatic routes for this compound and its analogues would likely involve identifying or engineering enzymes capable of catalyzing specific steps, such as the formation of the tetrahydrofuran ring, selective hydroxylations, or modifications of the aromatic moieties. The integration of these enzymatic steps with established chemical transformations could provide efficient access to this compound and a diverse range of analogues for further study.

While specific data tables detailing yields and conditions for the chemoenzymatic synthesis of this compound were not found, the research on related labdane diterpenoids illustrates the potential of this approach. The following table summarizes some enzymatic transformations applied to related labdane structures, which exemplifies the type of data generated in such chemoenzymatic studies:

| Substrate | Enzyme/Enzyme Variant | Transformation(s) | Product(s) | Reference |

| Sclareolide | P450BM3 variants | Oxidation (C3) | C3-hydroxylated sclareolide | acs.org |

| 9-epi-Sclareolide | P450BM3 variants | Oxidation (C3) | C3-hydroxylated 9-epi-sclareolide | acs.org |

| Sclareol | P450BM3 variants | Oxidation (C3, C6) | C3-hydroxylated sclareol, C6-hydroxylated sclareol | acs.org |

| Compound 20 (Labdane backbone) | Sth10, KSA15 | Oxidation | Compounds 45, 46 | acs.org |

| Compound 44 (5,6-dehydrogenated 20) | AndA-69Y138H, KSA15 | Oxidation | Compound 51 | acs.org |

| Compound 50 | V26A184I | Oxidation | Compound 52 | acs.org |

This table, derived from studies on related labdane diterpenoids, demonstrates the application of specific enzymes to achieve targeted oxidations within complex natural product scaffolds, a principle that could be extended to the synthesis of this compound and its analogues. acs.org Continued research in enzyme discovery and engineering holds the key to developing efficient chemoenzymatic routes for this compound and other challenging natural products.

Biosynthesis of Agastinol in Natural Systems

Proposed Biosynthetic Pathway Elucidation

Lignans (B1203133) are generally formed by the coupling of monolignols, which are products of the phenylpropanoid pathway. This pathway begins with the deamination of phenylalanine, catalyzed by phenylalanine ammonia-lyase (PAL), followed by a series of enzymatic transformations. scispace.comnih.govresearchgate.net Given that agastinol contains guaiacyl units, which are derived from coniferyl alcohol (a monolignol), and a 4-hydroxybenzoyl moiety, its biosynthesis likely involves intermediates from this pathway. nih.govnaturalproducts.net

Precursor Identification and Incorporation Studies

Direct studies on the incorporation of labeled precursors specifically into this compound are not detailed in the provided search results. However, research on Agastache rugosa has shown that phenylpropanoid pathway precursors, such as aromatic amino acids and shikimate, are induced in response to elicitation, leading to increased accumulation of phenolic compounds like rosmarinic acid. nih.gov This suggests that the plant readily utilizes these fundamental precursors for the synthesis of various phenylpropanoids and related compounds, potentially including lignans like this compound. This compound is composed of three aromatic moieties: two phenylpropanoid-derived units and one benzoyl unit. nih.gov

Enzymatic Transformations and Intermediates

The formation of lignans from monolignols typically involves oxidative coupling reactions catalyzed by dirigent proteins in conjunction with laccases or peroxidases. These reactions lead to the formation of stereospecific lignan (B3055560) skeletons. Subsequent enzymatic steps, such as reductions, methylations, and glycosylations, further modify the basic lignan structure. While specific enzymes involved in the cyclization and modification steps leading to this compound have not been identified in the search results, the presence of methoxy (B1213986) and hydroxyl groups, as well as the tetrahydrofuran (B95107) ring structure and the ester linkage to 4-hydroxybenzoic acid, implies the involvement of O-methyltransferases, hydroxylases, reductases, cyclases, and acyltransferases. nih.govnih.govnaturalproducts.net The 4-hydroxybenzoyl moiety suggests the involvement of enzymes that can activate and transfer this benzoic acid derivative for esterification.

Based on the structure, a hypothetical pathway might involve the dimerization of coniferyl alcohol derivatives, followed by cyclization to form the tetrahydrofuran ring, and subsequent esterification with 4-hydroxybenzoic acid. However, this is speculative based on general lignan biosynthesis and the specific pathway for this compound requires dedicated investigation.

Gene Expression Analysis of Biosynthetic Enzymes

Studies on gene expression in Agastache rugosa have focused on enzymes involved in the biosynthesis of other phenylpropanoids, such as rosmarinic acid and tilianin (B192538). Genes encoding key enzymes in the general phenylpropanoid pathway, including phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), have been investigated, and their expression levels have been shown to correlate with the accumulation of these compounds. nih.govscispace.comnih.govresearchgate.net For instance, increased transcript levels of ArPAL, ArC4H, and Ar4CL were observed in elicited cell cultures, coinciding with enhanced rosmarinic acid accumulation. nih.gov While these studies provide valuable information about the phenylpropanoid pathway in Agastache rugosa, specific gene expression analysis for enzymes directly involved in the later stages of this compound biosynthesis, such as those potentially catalyzing the lignan coupling, cyclization, and esterification steps, are not present in the provided data.

Genetic and Molecular Regulation of this compound Biosynthesis

The genetic and molecular regulation of secondary metabolite biosynthesis in plants is complex and involves various regulatory elements, including transcription factors and signaling pathways. While the precise regulatory mechanisms controlling this compound biosynthesis are not detailed in the search results, studies on other phenylpropanoids in Agastache rugosa offer some insights into the potential regulatory landscape. The expression of phenylpropanoid pathway genes can be influenced by environmental factors and elicitors. scispace.comresearchgate.net For example, light conditions have been shown to affect the expression of phenylpropanoid biosynthetic genes and the accumulation of rosmarinic acid and tilianin in Agastache rugosa. scispace.com Elicitation with methyl jasmonate also induced the expression of genes in the phenylpropanoid pathway. nih.gov These findings suggest that the biosynthesis of this compound, as a phenylpropanoid-derived compound, might be similarly regulated by developmental cues and environmental stimuli.

Biotechnological Strategies for Enhanced Production

Biotechnological approaches, such as in vitro cell and organ culture systems, have been explored for the production of valuable secondary metabolites from Agastache species. nih.govnih.govbio-conferences.orgplantcelltechnology.combio-conferences.orgslideshare.net These systems offer potential advantages, including controlled production conditions and the possibility of enhancing metabolite yields through elicitation or genetic manipulation.

In vitro Cell and Organ Culture Systems

Cell cultures of Agastache rugosa have been established and investigated for the production of various compounds. nih.govbio-conferences.orgbio-conferences.orgcabidigitallibrary.org Studies have shown that cell cultures can produce phenolic acids and precursors for the phenylpropanoid pathway. nih.gov Elicitation of Agastache rugosa cell cultures with methyl jasmonate has been reported to induce the accumulation of phenolic acids and activate phenylpropanoid pathway genes. nih.gov Hairy root cultures, a type of organ culture induced by Agrobacterium rhizogenes, have also been explored for secondary metabolite production in Agastache. nih.govplantcelltechnology.comcabidigitallibrary.org Hairy root cultures are considered genetically and biosynthetically stable and can be used to produce secondary metabolites, sometimes at higher concentrations than in the parent plant. plantcelltechnology.com While the provided search results mention the isolation of this compound from the whole plant of Agastache rugosa nih.govacs.org, and discuss cell and organ culture for producing other Agastache metabolites like rosmarinic acid and volatile oils nih.govbio-conferences.orgbio-conferences.orgcabidigitallibrary.org, specific data on the successful production or enhanced accumulation of this compound in these in vitro systems is not explicitly detailed. However, the established cell and organ culture techniques for Agastache provide a foundation for future studies aimed at optimizing conditions for this compound production. bio-conferences.orgplantcelltechnology.combio-conferences.orgslideshare.net

Metabolic Engineering Approaches in Host Plants

Metabolic engineering in plants aims to optimize native metabolic pathways or introduce heterologous ones to enhance the production of specific compounds mdpi.comchemrxiv.org. This can involve strategies such as overexpressing key enzymes, blocking competing pathways, or introducing genes for enzymes not naturally present in the host plant mdpi.com. While specific details on metabolic engineering approaches directly applied to increasing this compound production in Agastache rugosa were not prominently found, research on enhancing other secondary metabolites in Agastache rugosa and other plants provides relevant context. For instance, studies have explored the effect of elicitors like methyl jasmonate and varying nutrient solution conductivity on the accumulation of phenylpropanoids like tilianin and acacetin (B1665396) in hydroponically grown Agastache rugosa hst-j.org.

Metabolic engineering strategies in plants can involve manipulating transcription factors that regulate entire pathways or using genome-editing technologies like CRISPR/Cas9 to target specific genes within a biosynthetic route frontiersin.orgfrontiersin.org. Advances in plastid transformation also offer potential for high-level transgene expression and stacking of multiple genes in operons for engineering complex metabolic pathways in plants nih.gov.

Heterologous Expression Systems for Pathway Reconstruction

Reconstructing biosynthetic pathways in heterologous expression systems, such as microorganisms, offers an alternative strategy for producing plant natural products, especially those that are difficult to obtain in large quantities from their native sources nih.gov. This approach allows for the manipulation of pathways in hosts that are more amenable to genetic engineering and fermentation nih.govfrontiersin.org.

Commonly used heterologous hosts for plant metabolic engineering include Escherichia coli and Saccharomyces cerevisiae frontiersin.orgnih.gov. These systems offer advantages such as rapid growth, established genetic tools, and scalability frontiersin.org. The process typically involves identifying the biosynthetic gene cluster, designing and expressing the pathway in the host, and detecting the product nih.gov.

While direct examples of this compound pathway reconstruction in heterologous systems were not found in the provided search results, the successful reconstruction of pathways for other plant natural products, such as terpenoids and flavonoids, in E. coli and S. cerevisiae demonstrates the feasibility of this approach frontiersin.orgnih.govlbl.govfrontiersin.org. This involves introducing genes encoding the necessary plant enzymes into the host organism, often requiring codon optimization and consideration of protein folding and localization nih.govfrontiersin.org. Co-culturing of different engineered microbial strains, each carrying a part of the pathway, has also been explored to overcome challenges associated with expressing entire complex pathways in a single host nih.gov.

The use of yeast systems for heterologous expression of plant proteins, including membrane proteins, is supported by the conservation of signal transduction pathways and post-translational modification mechanisms in eukaryotic systems mdpi.com. Shuttle vectors that can replicate in both E. coli and yeast are commonly used for constructing and amplifying the genetic constructs for heterologous expression mdpi.com.

Pre Clinical Pharmacological Activities and Biological Effects of Agastinol

In Vitro Cellular Activity Profiles

In vitro studies provide crucial insights into the direct effects of Agastinol on various cell types, helping to elucidate its potential therapeutic mechanisms.

Apoptosis Modulation in Cancer Cell Lines (e.g., U937 leukemia cells)

This compound has shown the ability to modulate apoptosis in cancer cell lines. Specifically, this compound, along with agastenol (B1251790) (another lignan (B3055560) from A. rugosa), demonstrated inhibition of apoptosis in U937 leukemia cells. The half-maximal inhibitory concentration (IC50) values for this compound and agastenol in inhibiting apoptosis in U937 cells were reported as 15.2 µg/mL and 11.4 µg/mL, respectively mdpi.comresearchgate.net.

| Compound | Cell Line | Activity | IC50 (µg/mL) |

| This compound | U937 (leukemia) | Apoptosis Inhibition | 15.2 |

| Agastenol | U937 (leukemia) | Apoptosis Inhibition | 11.4 |

Cytotoxic Activity against Specific Cancer Cell Lines (e.g., MCF-7, A549, SK OV-3, SK-MEL-2, XF498, HCT15)

Studies have indicated that this compound, or extracts containing it, exhibit cytotoxic activity against a range of cancer cell lines. This compound and its oxime derivative have demonstrated nonspecific cytotoxic activity against several human cancer cell lines, including non-small cell lung cancer (A549), ovarian cancer (SK OV-3), melanoma (SK-MEL-2), central nervous system cancer (XF498), and colon cancer (HCT15) mdpi.comresearchgate.net. While this compound itself was specifically mentioned for its apoptosis inhibition in U937 cells, other components or the crude extract of A. rugosa have shown broader cytotoxic effects. For instance, the volatile oil from A. foeniculum exhibited cytotoxicity against the MCF-7 breast cancer cell line at concentrations of 0.2 µg/mL or greater mdpi.com. Estragole, a major component of A. foeniculum volatile oil, also showed dose-dependent cytotoxic activity on MCF-7 cells with an IC50 of 74 μg/mL, inducing apoptotic changes mdpi.com.

| Compound/Extract | Cell Lines Tested | Activity | Notes |

| This compound and oxime derivative | A549, SK OV-3, SK-MEL-2, XF498, HCT15 | Cytotoxic | Non-specific activity reported. mdpi.comresearchgate.net |

| A. foeniculum volatile oil | MCF-7 | Cytotoxic | Active at ≥ 0.2 µg/mL. mdpi.com |

| Estragole (A. foeniculum) | MCF-7 | Cytotoxic | IC50 of 74 μg/mL; induces apoptosis. mdpi.com |

Anti-inflammatory Response in Cellular Models (e.g., RAW 264.7 macrophages)

While direct studies on this compound's anti-inflammatory effects in RAW 264.7 macrophages are not explicitly detailed in the provided snippets, research on Agastache rugosa extracts, from which this compound is isolated, indicates anti-inflammatory activity in this cellular model. A. rugosa is a component of a traditional Korean herbal mixture known for its anti-inflammatory effects in vitro in RAW 264.7 macrophages mdpi.com. Other active compounds isolated from A. rugosa extracts have demonstrated anti-inflammatory activity by reducing prostaglandin (B15479496) E2 levels in lipopolysaccharide (LPS)-treated RAW 264.7 macrophages mdpi.com. This suggests that compounds within A. rugosa, potentially including this compound, contribute to its anti-inflammatory properties.

Antioxidant Capacity Assessments

Several studies have evaluated the in vitro antioxidant effects of Agastache species extracts and volatile oils, demonstrating good activity against various free radicals mdpi.com. While the provided text does not specifically detail this compound's isolated antioxidant capacity, it mentions that A. rugosa extract shows DPPH and ABTS radical scavenging activity mdpi.com. The presence of phenolic compounds and flavonoids in Agastache species is often correlated with their antioxidant activities mdpi.commdpi.comresearchgate.net. Cyclic voltammetry has also been used to evaluate the antioxidant capacity of essential oils from Agastache species mdpi.comresearchgate.netresearchgate.net. Given that this compound is a lignan found in A. rugosa, it may contribute to the observed antioxidant properties of the plant extracts.

Antimicrobial and Antiviral Properties

This compound and agastenol, as novel lignans (B1203133) from Agastache rugosa, have been noted in the context of antimicrobial and antiviral properties associated with the plant researchgate.netscispace.com. Extracts of A. rugosa, as well as their individual components, have shown varied bioactivity, including antimicrobial and antiviral effects nih.govruspoj.comclinpractice.ru. While the specific contribution of isolated this compound to these activities is not explicitly quantified in the provided information, the plant source is recognized for these properties cabidigitallibrary.org.

Anti-mutagenic and Antiproliferative Effects

The genus Agastache, from which this compound is isolated, is reported to possess anti-mutagenic and antiproliferative properties researchgate.netscispace.comnih.govcabidigitallibrary.org. Extracts and essential oils from Agastache species display a range of pharmacological properties, including antiproliferative effects researchgate.net. The anti-mutagenic activity has been evaluated using methods such as the Salmonella mutagenicity assay nih.gov. While specific data on isolated this compound's anti-mutagenic and antiproliferative effects are not detailed in the provided snippets, its presence in Agastache species known for these activities suggests a potential contribution ruspoj.com.

In Vivo Studies in Animal Models (excluding human clinical data)

Investigations into the biological effects of Agastache species have utilized various animal models to explore potential therapeutic applications. However, it is important to note that much of the in vivo research has been conducted using crude extracts of the plant or focusing on other isolated compounds present in Agastache, rather than this compound specifically.

Anti-atherogenic Effects in Animal Models

Studies on Agastache rugosa extract have demonstrated anti-atherogenic effects in animal models. Administration of a methanolic extract of A. rugosa to mice led to lowered plasma cholesterol levels and a reduction in the accumulation of macrophages in atherosclerotic lesions researchgate.netmdpi.comresearchgate.net. Tilianin (B192538), a major component of A. rugosa, has also been shown to reduce TNF-α-induced VCAM-1 expression in human umbilical vein endothelial cells (HUVECs), a process involved in the early stages of atherosclerosis pathogenesis researchgate.netmdpi.comresearchgate.netresearchgate.net. While this compound is present in Agastache species, the specific contribution of this compound alone to the observed anti-atherogenic effects in these animal models is not explicitly detailed in the search results.

Anti-osteoporotic Potential

Research on Agastache rugosa extract has indicated potential anti-osteoporotic effects in both in vitro and in vivo settings researchgate.net. In in vivo studies, A. rugosa extract was found to reduce the expression of NO-synthetase and inhibit nitric oxide (NO) production in osteoblasts, a mechanism associated with bone loss researchgate.net. The extract also stimulated the differentiation of pre-osteoblasts in in vitro studies researchgate.net. While these findings highlight the potential of Agastache in addressing osteoporosis in animal models, the specific role and effects of this compound alone in these observed anti-osteoporotic activities are not clearly defined in the search results.

Molecular Mechanisms of Action

Cellular Target Identification and Validation

Studies have begun to identify the cellular components and processes influenced by Agastinol, providing insights into its potential therapeutic effects.

Interaction with Apoptotic Pathways (e.g., Caspases, Etoposide-induced processes)

Apoptosis, or programmed cell death, is a critical process for development and maintaining tissue homeostasis, and its dysregulation is implicated in various diseases wikipedia.org. This compound has demonstrated an ability to interact with apoptotic pathways. Specifically, this compound has been shown to inhibit etoposide-induced apoptosis in U937 leukemia cells nih.govmdpi.commdpi.com. Etoposide is a chemotherapeutic agent known to induce apoptosis, often by causing DNA damage and affecting enzymes like topoisomerase II, leading to the activation of caspase-dependent apoptotic cascades nih.govresearchgate.netnih.gov. Caspases are a family of proteases that play a central role in the execution phase of apoptosis wikipedia.orgnih.gov. The inhibitory effect of this compound on etoposide-induced apoptosis suggests it may interfere with upstream signaling events or the caspase cascade itself, although the precise point of intervention requires further elucidation.

Research Findings on Apoptosis Inhibition:

| Compound | Cell Line | Apoptosis Inducer | IC₅₀ (µg/mL) | Citation |

| This compound | U937 leukemia | Etoposide | 15.2 | nih.govmdpi.com |

| Agastenol (B1251790) | U937 leukemia | Etoposide | 11.4 | nih.govmdpi.com |

Influence on Cell Cycle Progression and DNA Synthesis

The cell cycle is a tightly regulated process that controls cell growth and division, involving distinct phases including DNA replication (S phase) and preparation for division (G1, G2, and M phases) bioninja.com.auwikipedia.org. DNA synthesis, occurring during the S phase, is essential for replicating the genome before cell division bbc.co.uknih.gov. While direct studies on this compound's influence on cell cycle progression and DNA synthesis are limited in the provided search results, related compounds from Agastache rugosa have shown such effects. For instance, an extract of A. rugosa has been reported to induce cell cycle arrest at the G0/G1 transition phase in vascular smooth muscle cells (VSMCs) mdpi.com. Rosmarinic acid, a major component in A. rugosa extracts, has demonstrated specific action on the inhibition of DNA synthesis and cell cycle progression during VSMC proliferation mdpi.com. This suggests that other compounds within Agastache extracts, potentially including this compound, might also influence these processes, although specific data for this compound is needed.

Modulation of Inflammatory Mediators (e.g., TNF-α, IL-6, Prostaglandin (B15479496) E2)

Inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin E2 (PGE2) play crucial roles in the inflammatory response pan.olsztyn.plmedicaljournals.semdpi.com. Dysregulation of these mediators is associated with various inflammatory diseases medicaljournals.semdpi.com. While direct evidence for this compound's modulation of these specific mediators is not explicitly detailed in the search results, Agastache rugosa extracts and other components have shown anti-inflammatory effects nih.govmdpi.com. For example, A. rugosa extract inhibited the expression of inducible nitric oxide synthase (iNOS) in cells activated by TNF-α and IL-1β, consequently reducing nitric oxide (NO) production researchgate.net. Other active compounds isolated from A. rugosa extract have demonstrated anti-inflammatory activity by reducing prostaglandin E2 levels in LPS-treated macrophages mdpi.com. These findings suggest a potential for this compound to also influence the production or activity of key inflammatory mediators.

Effects on Vascular Cell Adhesion Molecule-1 (VCAM-1) Expression

Vascular Cell Adhesion Molecule-1 (VCAM-1) is a protein expressed on endothelial cells that plays a significant role in the adhesion and transmigration of leukocytes during inflammation and in conditions like atherosclerosis hycultbiotech.comrndsystems.comnih.govnih.gov. Its expression is typically low on unstimulated endothelium but can be induced by pro-inflammatory cytokines like TNF-α and IL-1β hycultbiotech.comrndsystems.comnih.gov. Agastache rugosa extracts have been shown to inhibit cytokine-induced vascular cell adhesion molecule-1 (VCAM-1) expression in human umbilical vein endothelial cells (HUVECs) researchgate.netplos.org. This effect suggests that components within the extract, potentially including this compound, can interfere with the signaling pathways that lead to VCAM-1 upregulation, thereby potentially mitigating inflammatory cell recruitment to the endothelium.

Enzymatic Inhibition or Activation Profiles

Enzymes are crucial for catalyzing biological reactions, and their inhibition or activation by small molecules is a common mechanism of drug action sid.ircsic.eslibretexts.org. While some Agastache components have shown enzyme modulation activity, such as xanthine (B1682287) oxidase inhibition by A. foeniculum extracts mdpi.com, specific enzymatic inhibition or activation profiles for this compound are not detailed in the provided search results. The observed effects of this compound on apoptosis and inflammation suggest potential interactions with enzymes involved in these processes, such as caspases in apoptosis or enzymes involved in the synthesis of inflammatory mediators like cyclooxygenase (COX) or lipoxygenases. However, direct experimental data on this compound's effects on isolated enzymes is not available in the search results.

Structure Activity Relationships Sar and Derivatives of Agastinol

Design and Synthesis of Agastinol Analogues and Derivatives

The design and synthesis of analogues and derivatives are a cornerstone of medicinal chemistry. patsnap.com This process for a natural lead compound like this compound typically involves the targeted modification of its functional groups. danaher.com The primary goals of creating these new molecular entities are to improve efficacy, selectivity, and pharmacokinetic properties. patsnap.com

Synthetic strategies often focus on several key aspects of the this compound molecule. These may include altering substituent groups on its aromatic rings, modifying any existing side chains, or introducing new functional groups to explore interactions with biological targets. The synthesis of these novel compounds allows researchers to probe the structural requirements for biological activity. While specific synthetic schemes for a wide range of this compound derivatives are not extensively detailed in publicly available literature, the general principles of medicinal chemistry suggest that modifications would be guided by initial biological screening data and computational modeling.

Correlating Structural Modifications with Biological Activities

A fundamental aspect of lead optimization is the systematic study of how changes in a molecule's chemical structure affect its biological activity. patsnap.com This is achieved by synthesizing a series of related compounds and evaluating their performance in biological assays. The resulting data helps to build a structure-activity relationship profile.

For instance, if a particular modification to the this compound structure leads to a significant increase in a desired biological effect, that part of the molecule is identified as a key area for interaction with the biological target. Conversely, modifications that diminish or abolish activity suggest that the original structural feature was crucial. These studies are iterative, with the results of one round of synthesis and testing informing the design of the next generation of compounds. patsnap.com

Table 1: Hypothetical Structure-Activity Relationship Data for this compound Derivatives

| Derivative ID | Modification | Biological Activity (IC50, µM) | Notes |

| This compound | Parent Compound | 10.5 | Baseline activity |

| AGA-01 | Addition of a hydroxyl group at position X | 5.2 | Increased potency suggests hydrogen bonding is important |

| AGA-02 | Methylation of hydroxyl group at position Y | 25.8 | Decreased potency indicates the hydroxyl group is a key pharmacophoric feature |

| AGA-03 | Introduction of a halogen at position Z | 8.7 | Modest increase in potency, potentially due to altered electronic properties |

Computational Approaches for SAR Studies (e.g., Molecular Docking, QSAR)

In modern drug discovery, computational methods are indispensable tools for accelerating the lead optimization process. patsnap.com These in silico techniques allow researchers to predict the biological activity of designed compounds before they are synthesized, saving significant time and resources. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand (such as an this compound derivative) when bound to a specific protein target. nih.gov By visualizing these interactions, scientists can understand the key binding modes and design modifications that enhance binding affinity. For example, docking studies might reveal an empty pocket in the binding site of a target protein, suggesting that adding a specific functional group to the this compound structure could lead to a more potent inhibitor.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a statistical method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models can then be used to predict the activity of new, unsynthesized analogues. A QSAR model for this compound derivatives would be built by correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with their experimentally determined biological activities.

Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling is a crucial step in lead optimization that involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific biological target and elicit a biological response. nih.govdovepress.com

Once a pharmacophore model is developed for this compound, it can be used as a 3D query to screen large virtual libraries of compounds to identify novel scaffolds that possess the key features required for activity but have a different core structure. This process, known as virtual screening, can lead to the discovery of new classes of compounds with improved properties. dovepress.com

The ultimate goal of these combined efforts in synthesis, biological testing, and computational modeling is lead optimization. danaher.com This iterative process aims to transform a promising lead compound like this compound into a preclinical candidate with an optimal balance of potency, selectivity, and pharmacokinetic properties. patsnap.com

Advanced Analytical Methodologies for Agastinol Research

Quantitative Determination Techniques

Quantitative analysis of Agastinol and related compounds in Agastache rugosa relies on a suite of powerful analytical methods capable of separating and detecting specific molecules within a complex extract.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile secondary metabolites like this compound from plant extracts. The selection of the detector is critical and depends on the analyte's properties.

UV/DAD (Ultraviolet/Diode-Array Detector): UV and DAD detectors are commonly used for compounds that possess a chromophore, an atomic group that absorbs light in the UV-visible spectrum. technologynetworks.com HPLC-UV methods have been successfully developed for quantifying phenolic compounds, such as rosmarinic acid, in Agastache rugosa. koreascience.kr A Diode-Array Detector offers the advantage of acquiring a full UV spectrum at each point in the chromatogram, aiding in peak purity assessment and identification.

ELSD/CAD (Evaporative Light Scattering Detector/Charged Aerosol Detector): For compounds lacking a strong chromophore, near-universal detectors like ELSD and CAD are employed. thermofisher.comchromatographyonline.com Both are evaporative aerosol detectors that work by nebulizing the column eluent, evaporating the mobile phase, and then measuring the resulting analyte particles. thermofisher.com CAD is often considered more sensitive than ELSD, particularly for lower analyte levels, as it can quantitatively detect smaller particles. thermofisher.comthermoscientific.com These detectors are valuable for analyzing a wide range of compounds, including sugars, lipids, and other non-volatile substances that may be present in this compound-containing extracts. chromatographyonline.com

A typical HPLC method for analyzing phenolic compounds in Agastache rugosa involves a C18 column and a gradient mobile phase, often consisting of acetonitrile and acidified water. koreascience.kr

| Parameter | Condition |

|---|---|

| Column | C18 (250 × 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with water and acetonitrile, both containing 2% acetic acid |

| Flow Rate | 1 mL/min |

| Detection | UV Detector |

| Column Temperature | Room Temperature (~25 °C) |

Commonly identified volatile metabolites in Agastache rugosa include estragole, menthone, pulegone, and limonene. mdpi.commdpi.com GC-MS analysis separates these compounds in a gaseous state, and the mass spectrometer provides detailed structural information for identification. frontiersin.org

| Compound | Class | Relative Content (%) |

|---|---|---|

| Menthone | Oxygenated Monoterpene | 39.60% |

| Pulegone | Oxygenated Monoterpene | 27.51% |

| Isomenthone | Oxygenated Monoterpene | 9.46% |

| Estragole | Phenylpropanoid | 8.95% |

| Limonene | Monoterpene Hydrocarbon | 1.53% |

Total Phenolic Content (TPC): The Folin-Ciocalteu assay is a common method for determining TPC. It measures the total reducing capacity of a sample, which is correlated with the concentration of phenolic compounds. nih.gov

Total Flavonoid Content (TFC): Assays for TFC are also used to quantify this major subclass of polyphenols. nih.gov

Antioxidant Activity: Several assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, are used to evaluate the free-radical scavenging ability of an extract. nih.gov

Studies on Agastache rugosa have used these methods to show that phenolic and flavonoid content, and thus antioxidant activity, can vary with the developmental stage of the plant. nih.govmdpi.com For example, the highest TPC was detected in the floral bud stage. nih.govnih.gov

Method Validation and Quality Control in this compound Analysis

To ensure that analytical methods for this compound are reliable and reproducible, they must undergo rigorous validation according to established guidelines, such as those from the International Council for Harmonisation (ICH). globalresearchonline.netnih.gov Method validation provides documented evidence that a procedure is suitable for its intended purpose. globalresearchonline.netgavinpublishers.com Quality control involves the systematic testing of products to ensure they meet predefined standards. sps.nhs.ukavantorsciences.com

Key validation parameters include:

Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of other components. gavinpublishers.com

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. globalresearchonline.net

Accuracy: The closeness of the test results to the true value. globalresearchonline.net It is often assessed through recovery studies. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision. pharmaguideline.comdcvmn.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantitatively measured, respectively, with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. dcvmn.org

A validated HPLC-UV method for rosmarinic acid in A. rugosa demonstrated high linearity (r² = 0.9994), good precision (RSD ≤ 1.40% for inter-day precision), and accuracy between 93.3–95.9%. koreascience.kr Such validation is essential for applying analytical methods to the quality control of herbal products containing this compound. koreascience.krnih.gov

Metabolomic Profiling of this compound-Containing Extracts

Metabolomics provides a comprehensive "snapshot" of the complete set of small-molecule metabolites within a biological sample. scienceopen.com For this compound research, metabolomic profiling of Agastache rugosa extracts using techniques like GC-MS and LC-MS allows for the simultaneous identification and relative quantification of hundreds of compounds. nih.govscienceopen.com This approach offers a holistic view of the plant's biochemistry, revealing relationships between different metabolic pathways. scienceopen.com

Metabolomic studies on A. rugosa have successfully identified dozens of compounds, including:

Amino acids

Organic acids

Sugars

Phenolic compounds (including phenylpropanoids) nih.govnih.gov

This powerful technique can be used to understand how environmental factors or biological processes, such as flower development or treatment with elicitors like methyl jasmonate, affect the chemical profile of the plant, including the biosynthesis of this compound and related phenolic acids. nih.govscienceopen.com For instance, analysis revealed that during flower development in A. rugosa, most amino acids decreased while sugars like glucose and sucrose increased. nih.gov

Future Research Directions and Potential Academic Applications

Exploration of Undiscovered Agastinol Congeners and Related Lignans (B1203133)

Research into Agastache species has progressed, but many scientific gaps remain regarding their phytochemical composition. researchgate.net While this compound and Agastenol (B1251790) have been isolated and studied, the genus contains a variety of other flavonoids, phenolic acids, and volatile compounds. researchgate.netresearchgate.net Future research can focus on the systematic isolation and structural elucidation of novel this compound congeners and other related lignans present in different Agastache species and other plant sources. researchgate.net Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) coupled with advanced spectroscopic methods can be employed for this purpose. nih.gov Exploring the phytochemical diversity across different species, plant parts (flowers, leaves, stems, roots), and growth stages may reveal new compounds with potentially unique properties. researchgate.net Studies have shown that the concentration of active compounds in A. rugosa extracts can depend on factors like the age of the plant. mdpi.com Furthermore, investigating the presence of this compound and its congeners in other plant genera known to produce lignans could broaden the scope of potential sources. ctdbase.org

Deeper Elucidation of Biosynthetic Enzymes and Genetic Engineering for Sustainable Production

Understanding the biosynthetic pathways responsible for this compound production in plants is crucial for sustainable and potentially scalable production. This involves identifying and characterizing the enzymes involved in each step of the pathway. nih.gov Research can utilize techniques such as transcriptomics and proteomics to identify genes and proteins expressed during this compound biosynthesis. Once key enzymes are identified, their kinetic properties and regulatory mechanisms can be investigated. This knowledge can then be applied to genetic engineering strategies. savemyexams.comsirsyedcollege.ac.in For instance, genes encoding biosynthetic enzymes could be introduced into heterologous expression systems, such as bacteria, yeast, or other plant species, to produce this compound or its precursors. biopharmatrend.combiofueljournal.com Optimizing enzyme activity and pathway flux through metabolic engineering could lead to higher yields and more cost-effective production methods compared to traditional extraction from plant sources. biopharmatrend.com Genetic modification techniques, including CRISPR/Cas, can be used to manipulate gene expression in the native plant or in engineered organisms to enhance this compound production. nih.gov

Investigation of this compound's Role in Plant Physiology and Defense Mechanisms

Phytochemicals, including lignans like this compound, play vital roles in plant defense mechanisms against various biotic and abiotic stresses. scitechnol.comwalshmedicalmedia.com Research can explore the specific functions of this compound in the plant. This could involve studying its potential antimicrobial, antifungal, or insecticidal properties, which are common roles for plant secondary metabolites. researchgate.netscitechnol.comwalshmedicalmedia.com Investigating how this compound production is induced or regulated in response to pathogen attack, herbivory, or environmental stresses such as UV radiation or drought could provide insights into its ecological function. scitechnol.comwalshmedicalmedia.comnih.gov Techniques like targeted metabolomics can be used to profile changes in this compound levels under different stress conditions. nih.gov Understanding this compound's role in plant physiology could also reveal its involvement in growth regulation, development, or signaling pathways within the plant. nih.govnih.govmdpi.com

Development of this compound as a Research Tool for Specific Biological Pathways

This compound and other lignans have demonstrated various biological activities in vitro and in vivo, such as antioxidant and anti-inflammatory effects. researchgate.netmdpi.commdpi.comscispace.com Future research can focus on developing this compound as a specific research tool to probe particular biological pathways. This involves detailed mechanistic studies to understand how this compound interacts with specific cellular targets, receptors, or enzymes. scispace.com For example, studies have investigated the interaction of Agastache rugosa extract and some of its compounds with transient receptor potential (TRP) channels, which are involved in various signaling pathways, including inflammation. plos.org Identifying the precise molecular targets of this compound can facilitate its use as a chemical probe to modulate or inhibit these pathways in experimental settings. This could be valuable for studying the downstream effects of pathway modulation and for identifying potential therapeutic targets. Data tables detailing the interaction of this compound with specific enzymes or receptors could be generated from such studies.

Integration of this compound Research with Synthetic Biology Platforms

Synthetic biology offers powerful platforms for designing, building, and testing biological systems. biopharmatrend.comspherebio.comresearchcommons.org Integrating this compound research with synthetic biology approaches can accelerate discovery and application. This could involve using synthetic biology tools to engineer microbial cell factories for efficient and controlled production of this compound or its precursors. biopharmatrend.combioplatforms.com Synthetic biology platforms can also be used to create biosensors that can detect and quantify this compound or monitor the activity of the enzymes involved in its biosynthesis. spherebio.com Furthermore, synthetic biology can facilitate the design and construction of genetic circuits to study the regulation of this compound biosynthesis or its effects on cellular processes in a controlled manner. biopharmatrend.comspherebio.com High-throughput screening methods enabled by synthetic biology platforms can be employed to identify novel enzymes, genes, or pathways related to lignan (B3055560) metabolism or to screen for new biological activities of this compound and its derivatives. bioplatforms.com

Q & A

Basic Research Questions

Q. What analytical techniques are essential for confirming the molecular structure and purity of Agastinol?

- Methodological Answer :

- Spectroscopic Analysis : Use -NMR and -NMR to confirm proton and carbon environments, IR spectroscopy for functional groups, and high-resolution mass spectrometry (HR-MS) for molecular weight validation .

- Crystallographic Validation : X-ray crystallography provides definitive structural confirmation, especially for novel derivatives .

- Purity Assessment : Employ HPLC with UV detection (≥95% purity threshold) and report retention times, column specifications, and mobile phases to ensure reproducibility .

- Documentation : Follow Beilstein Journal guidelines to include raw spectral data in supplementary materials and cross-reference with published analogs .

Q. How can researchers design a reproducible synthesis protocol for this compound?

- Methodological Answer :

- Stepwise Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent, catalyst) and validate reproducibility across ≥3 independent trials .

- Characterization : For intermediates, include melting points, values (TLC), and yield percentages. For final products, provide elemental analysis (C, H, N) .

- Literature Alignment : Compare synthetic routes with prior studies (e.g., extraction vs. total synthesis) and justify deviations using FINER criteria (Feasible, Novel, Ethical) .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activities of this compound across studies?

- Methodological Answer :

- Variable Analysis : Systematically compare variables such as cell lines (e.g., HeLa vs. HEK293), assay conditions (IC vs. EC), and dosage ranges (µM vs. nM) .

- Meta-Analysis : Aggregate data from ≥5 independent studies using PRISMA guidelines, highlighting heterogeneity via I statistics .

- Mechanistic Replication : Validate target engagement (e.g., enzyme inhibition assays) and confirm selectivity using CRISPR knockouts or siRNA .

Q. What strategies are recommended for resolving discrepancies in this compound’s pharmacokinetic (PK) data?

- Methodological Answer :

- In Silico Modeling : Use tools like GastroPlus to simulate absorption-distribution profiles and compare with in vivo data (e.g., C, AUC) .

- Species-Specific Factors : Adjust for metabolic differences (e.g., murine vs. human cytochrome P450 isoforms) and validate via interspecies allometric scaling .

- Statistical Rigor : Report confidence intervals (95% CI) and use ANOVA to assess inter-group variability, adhering to Pharmaceutical Research statistical guidelines .

Data Management and Reproducibility

Q. How can researchers ensure data integrity when documenting this compound’s cytotoxicity profiles?

- Methodological Answer :

- Raw Data Archiving : Upload dose-response curves (e.g., CellTiter-Glo assays) and flow cytometry plots to repositories like FigShare or Zenodo .

- Error Reporting : Include standard deviations (SD) for triplicate measurements and use Grubbs’ test to identify outliers .

- Reproducibility Checklist : Follow the Analytical Chemistry guidelines for detailing instrument calibration (e.g., plate readers) and cell passage numbers .

Experimental Design

Q. What frameworks are effective for designing a mechanistic study on this compound’s anti-inflammatory activity?

- Methodological Answer :

- PICO Framework : Define Population (e.g., RAW264.7 macrophages), Intervention (this compound dose), Comparison (dexamethasone control), and Outcomes (TNF-α suppression) .

- Multi-Omics Integration : Pair transcriptomics (RNA-seq) with proteomics (LC-MS/MS) to map signaling pathways (e.g., NF-κB) and validate via Western blot .

- Negative Controls : Include vehicle-only groups and LPS-stimulated controls to isolate this compound-specific effects .

Literature and Citation Practices

Q. How can researchers efficiently locate authoritative reviews on this compound’s pharmacological applications?

- Methodological Answer :

-

Database Filters : Use PubMed’s “Review” filter and Google Scholar’s “Review Articles” option with keywords like “this compound AND (mechanism OR pharmacokinetics)” .

不可错过!高效查找文献综述技巧!01:55

-

Citation Tracking : Leverage Web of Science’s “Cited Reference Search” to identify seminal papers and recent reviews (2018–2023) .

-

Critical Appraisal : Evaluate review quality via PRISMA checklists and prioritize journals with Impact Factors ≥3.0 (e.g., Chemical Reviews) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |